molecular formula C9H8Br2N2O3 B1254612 longamide B

longamide B

Cat. No. B1254612
M. Wt: 351.98 g/mol
InChI Key: DRDCMECERMJRNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

longamide B is a natural product found in Agelas dispar with data available.

Scientific Research Applications

Cytotoxic Activities

Longamide B and its analogues, including longamide B methyl ester and hanishin, have shown notable cytotoxicities against human lung adenocarcinoma (A549) and human prostate cancer (PC3) cells. A study synthesized these compounds from dl-aspartic acid dimethyl ester and evaluated their cytotoxicities, identifying that analogue 15 demonstrated comparable cytotoxic activity to its natural parent compound, (±)-hanishin. This research indicates potential in developing novel antitumor agents based on these alkaloids (Zhao et al., 2016).

IDO1 Inhibition for Cancer Therapy

Indoleamine 2,3‐dioxygenase 1 (IDO1) plays a critical role in the capacity of tumor cells to evade the immune system. Longamide B and its derivatives have been identified as novel IDO1 inhibitors. The thioamide derivative of longamide B displayed higher IDO1 inhibitory activity and activity similar to that of a representative IDO1 inhibitor, 1‐methyl‐tryptophan. This suggests the potential of the pyrrolopiperazinone scaffold of longamide B in developing IDO1 inhibitors for cancer therapy (Shiokawa et al., 2016).

Antifungal Properties

Longamide B has shown effective antifungal activity against Candida albicans in a Caenorhabditis elegans candidiasis model. This was demonstrated in a study where new bromopyrrole alkaloids, including longamides, were isolated from the South China Sea sponge Agelas sp. The study highlights the potential of longamide B in antifungal applications (Zhu et al., 2016).

Antimicrobial Activities

Longamide B, isolated from marine sponges, has been associated with antimicrobial activities. A study involving the novel bromopyrrole alkaloids longamide B and clathramides C and D from the Caribbean marine sponge Agelas dispar reported their antimicrobial properties (Cafieri et al., 1998).

Antibacterial Activity

A novel alkaloid with a pyrrolopiperazine nucleus, longamide, demonstrated mild antibacterial activity in a study. This alkaloid was isolated from the sponge Agelas longissima, and its structure and antibacterial properties were established based on spectroscopic data (Cafieri et al., 1995).

Antiprotozoal Potential

Longamide B has been identified as a promising trypanocidal and antileishmanial agent in a study on bromopyrrole alkaloids. This study focused on the antiprotozoal potential of these alkaloids against human diseases like malaria, indicating the relevance of longamide B in developing antiprotozoal treatments (Scala et al., 2010).

properties

Product Name

longamide B

Molecular Formula

C9H8Br2N2O3

Molecular Weight

351.98 g/mol

IUPAC Name

2-(6,7-dibromo-1-oxo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-4-yl)acetic acid

InChI

InChI=1S/C9H8Br2N2O3/c10-5-2-6-9(16)12-3-4(1-7(14)15)13(6)8(5)11/h2,4H,1,3H2,(H,12,16)(H,14,15)

InChI Key

DRDCMECERMJRNR-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=CC(=C2Br)Br)C(=O)N1)CC(=O)O

synonyms

longamide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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